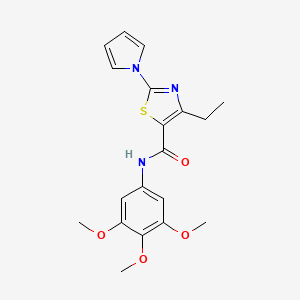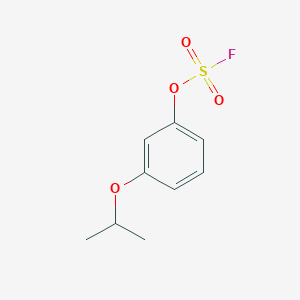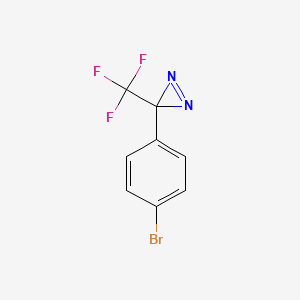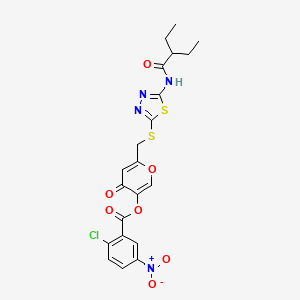![molecular formula C15H12ClN3OS2 B2537989 1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 476281-27-3](/img/structure/B2537989.png)
1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a urea derivative characterized by the presence of a 3-chlorophenyl group and a 2-(methylthio)benzo[d]thiazol-6-yl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives with potential biological activities, such as anticancer properties , anti-tumor metastasis effects , and anti-microbial activity . These studies suggest that urea derivatives can be synthesized and modified to enhance their biological efficacy against various diseases.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the compound N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea was prepared by reacting m-chlorophenyl isocyanate with 2-amino-1,3,4-thiadiazole . Similarly, novel urea derivatives were synthesized by reacting 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one with various substituted amines and triphosgene . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a related compound, N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea, was determined by X-ray diffraction, revealing that it belongs to the monoclinic system with specific cell parameters . Although the exact molecular structure of 1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is not provided, similar analytical techniques could be employed to elucidate its structure, which would be essential for understanding its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do indicate that urea derivatives can be synthesized through reactions involving isocyanates and amines . Additionally, the cytotoxicity of some urea derivatives suggests that they may interact with biological molecules, potentially through mechanisms such as alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific data on the physical and chemical properties of 1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea. However, the crystallographic data of a related compound and the synthesis conditions of another set of urea derivatives suggest that these properties can be determined experimentally and are important for the compound's application in biological systems.
科学的研究の応用
Synthesis and Structural Analysis
Novel derivatives similar to the specified compound have been synthesized, with studies focusing on their chemical structure and potential biological activities. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives has been reported, where some demonstrated promising antitumor activities, showcasing the compound's potential in medicinal chemistry and drug development (Ling et al., 2008).
Antioxidant Activity
Research on thiazole analogues possessing urea, thiourea, and selenourea functionality revealed that these compounds, through structural modifications, could exhibit potent antioxidant activities. This suggests their applicability in addressing oxidative stress-related conditions (Bhaskara Reddy et al., 2015).
Antimicrobial and Cytotoxicity Studies
Various synthesized derivatives have been evaluated for their antimicrobial activity and cytotoxicity, demonstrating promising results against selected bacterial strains and cancer cell lines, indicating their potential for therapeutic applications (Shankar et al., 2017).
Insecticidal Activity
Some studies have focused on the insecticidal properties of related compounds, illustrating a novel mode of action by interfering with cuticle deposition in insects. This suggests their use in developing new insecticides with unique mechanisms of action (Mulder & Gijswijt, 1973).
DNA Interaction and Biological Activity
Compounds with benzothiazole derivatives have been synthesized and characterized, showing significant interaction with calf thymus DNA and demonstrating antimicrobial activity. This underscores their potential in biochemical research and as leads for antimicrobial drug development (Daravath et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general approach is helpful, and I encourage you to consult a chemistry textbook or a scientific literature database for more specific information. Please note that handling chemical compounds should always be done with the appropriate safety precautions and under the supervision of a trained professional.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS2/c1-21-15-19-12-6-5-11(8-13(12)22-15)18-14(20)17-10-4-2-3-9(16)7-10/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJTLZDVOCMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)


![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)